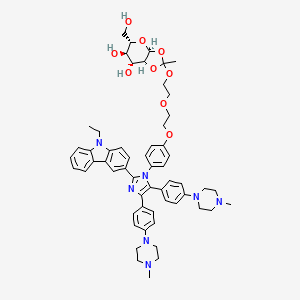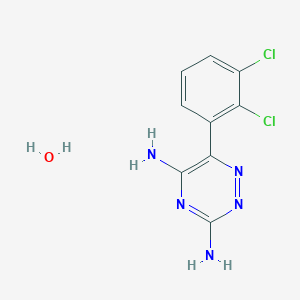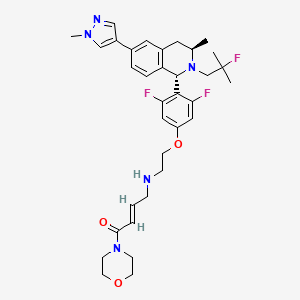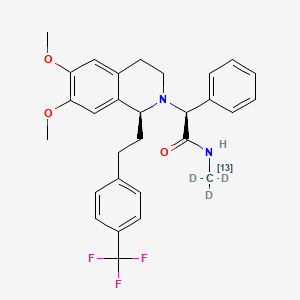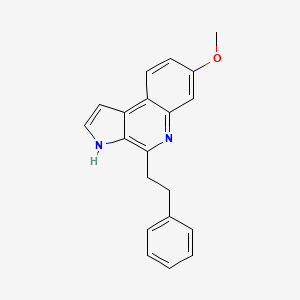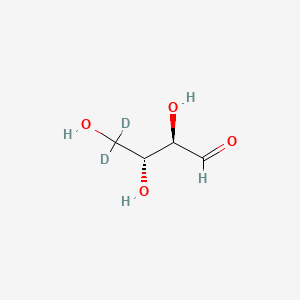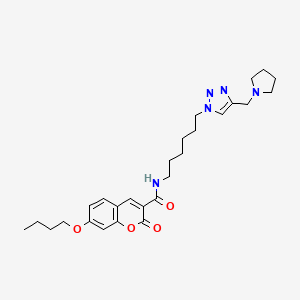
Antileishmanial agent-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-16 is a compound that has shown significant potential in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound is part of a broader class of antileishmanial agents that are being researched for their efficacy and safety in combating this neglected tropical disease .
Preparation Methods
The synthesis of Antileishmanial agent-16 involves multiple steps, typically starting with the preparation of hydrazine-coupled pyrazole derivatives. These derivatives are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The industrial production methods for this compound are still under development, but they generally involve optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Antileishmanial agent-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, pyrazole, and other organic solvents. The major products formed from these reactions are typically pyrazole derivatives, which have shown potent antileishmanial activity .
Scientific Research Applications
Antileishmanial agent-16 has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives. In biology, it has been shown to inhibit the growth of Leishmania parasites effectively. In medicine, it is being researched as a potential treatment for leishmaniasis, with studies showing promising results in both in vitro and in vivo models .
Mechanism of Action
The mechanism of action of Antileishmanial agent-16 involves the inhibition of key enzymes and pathways in the Leishmania parasite. It targets the pteridine reductase 1 enzyme, which is essential for the parasite’s survival and replication. By inhibiting this enzyme, the compound disrupts the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
Antileishmanial agent-16 is unique compared to other similar compounds due to its high efficacy and low toxicity. Similar compounds include miltefosine, amphotericin B, and pentamidine, which are also used to treat leishmaniasis. this compound has shown superior activity in preclinical studies, making it a promising candidate for further development .
Properties
Molecular Formula |
C27H37N5O4 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
7-butoxy-2-oxo-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexyl]chromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O4/c1-2-3-16-35-23-11-10-21-17-24(27(34)36-25(21)18-23)26(33)28-12-6-4-5-7-15-32-20-22(29-30-32)19-31-13-8-9-14-31/h10-11,17-18,20H,2-9,12-16,19H2,1H3,(H,28,33) |
InChI Key |
XQYUJCAFCYPTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


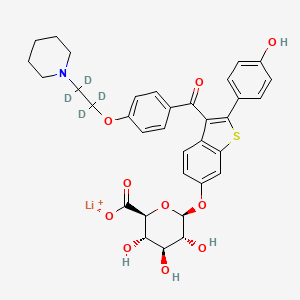
![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
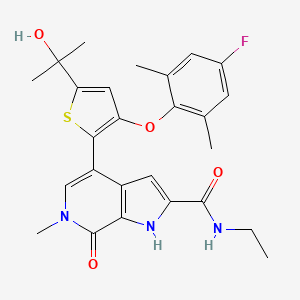
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

